molecular formula C6H7Cl2FN2 B11747977 (6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride

(6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride

Cat. No.: B11747977
M. Wt: 197.03 g/mol
InChI Key: BRKBPQHOAVGOMR-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride typically involves the introduction of chloro and fluoro substituents onto a pyridine ring, followed by the addition of a methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring.

    Amination: Introduction of the methanamine group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Conducting reactions in large reactors.

    Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of the chloro or fluoro groups with other substituents.

    Oxidation and Reduction: Alteration of the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride include:

  • (6-Chloro-2-fluoropyridin-3-yl)methanol
  • (6-Chloro-2-fluoropyridin-3-yl)acetic acid
  • (6-Chloro-2-fluoropyridin-3-yl)amine

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro, fluoro, and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7Cl2FN2

Molecular Weight

197.03 g/mol

IUPAC Name

(6-chloro-2-fluoropyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H

InChI Key

BRKBPQHOAVGOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)F)Cl.Cl

Origin of Product

United States

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